4-Nitrobenzamidine hydrochloride

Description

Chemical Identity and Significance within Amidine Chemistry

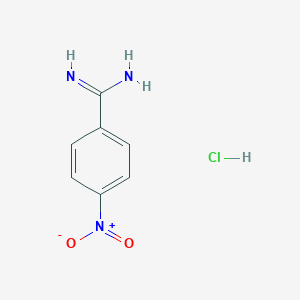

4-Nitrobenzamidine (B1620405) hydrochloride is a synthetic organic compound with the chemical formula C₇H₈ClN₃O₂. nih.govchemdad.com It is also known by synonyms such as 4-nitrobenzene-1-carboximidamide hydrochloride. chemimpex.com The structure features a benzamidine (B55565) core substituted with a nitro group at the para (4-position) of the phenyl ring. nih.gov This compound is typically a pale yellow to pale beige crystalline solid. chemdad.comchemimpex.com

The significance of 4-Nitrobenzamidine hydrochloride in chemistry stems from its two key functional groups: the amidine group and the nitro group. Amidines are a class of organic compounds that are considered derivatives of carboxylic acids. They are basic in nature and can form stable salts, such as the hydrochloride salt, which enhances their solubility in aqueous solutions and usability in laboratory settings. chemimpex.com The amidine moiety is crucial for the biological activity of many compounds, as it can participate in hydrogen bonding and electrostatic interactions with biological targets. Amidine compounds are widely utilized in the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. google.com

The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the molecule. chemimpex.com Its presence enhances the electrophilic character of the aromatic ring and can modulate the pharmacokinetic properties of a drug. mdpi.com The nitro group is a key feature in many compounds with therapeutic benefits, including antimicrobial, anti-inflammatory, and anti-cancer properties. mdpi.com The combination of the amidine and nitro groups makes this compound a versatile and reactive building block in organic synthesis. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15723-90-7 |

| Molecular Formula | C₇H₇N₃O₂·HCl |

| Molecular Weight | 201.61 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 286-288°C |

| PubChem ID | 170625 |

The data in this table is compiled from multiple sources. nih.govchemdad.comchemimpex.com

Broad Applications in Synthetic Organic Chemistry and Medicinal Chemistry Research

This compound serves as a valuable reagent and intermediate in both synthetic organic chemistry and medicinal chemistry research. chemimpex.com Its unique chemical properties make it a versatile tool for creating more complex molecules. chemimpex.comnih.gov

In synthetic organic chemistry, the compound is a key precursor for the synthesis of various heterocyclic compounds. google.comrsc.orgrsc.org The reactivity of the nitro and amidine groups allows for a range of chemical transformations, including cyclization and condensation reactions. nih.gov For instance, it is used in the preparation of labeled Diminazene, a trypanocidal agent. chemdad.comechemi.com The ability to use nitro compounds as building blocks is a significant advantage in creating pharmaceutically relevant substances. nih.gov The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, is a common method to produce imidates, which can then be converted to amidines like 4-nitrobenzamidine. google.com

In medicinal chemistry, this compound is widely recognized for its role as an enzyme inhibitor, particularly for a class of enzymes known as serine proteases. chemimpex.comnih.govekb.eg Serine proteases play critical roles in various physiological processes, including blood coagulation, digestion, and inflammation, making them attractive targets for drug development. ekb.eg Benzamidine and its derivatives are known competitive inhibitors of trypsin-like serine proteases. medchemexpress.comfocusbiomolecules.com The amidine group mimics the protonated side chain of arginine or lysine, which are natural substrates for these enzymes, allowing it to bind to the enzyme's active site. nih.gov Research has shown that substituted benzamidines, including nitro-substituted variants, can inhibit human serine proteases like trypsin, thrombin, and plasmin. nih.govnih.gov This inhibitory activity makes 4-nitrobenzamidine and related compounds valuable for studying enzyme mechanisms and for the rational design of new therapeutic agents. chemimpex.comnih.gov

Current Research Landscape and Future Perspectives

The current research landscape for this compound continues to explore its potential in various scientific domains. A significant area of investigation is its application in the development of novel therapeutic agents, particularly for cancer and infectious diseases. chemimpex.com Its role as a protease inhibitor is central to this research, as proteases are often dysregulated in these conditions. chemimpex.com

Researchers are actively investigating its antimicrobial properties, which could offer new avenues for combating resistant bacterial strains. chemimpex.com The ability of the nitro group to undergo metabolic reduction within organisms is a key factor in the pharmacological activity of many nitro-containing compounds. mdpi.com

Future perspectives for this compound are promising. Its utility as a versatile building block in organic synthesis is expected to continue driving the discovery of new bioactive molecules and materials. mdpi.com The development of efficient and environmentally friendly synthetic methods, such as mechanochemistry, for creating derivatives from related compounds like 4-nitrobenzoyl chloride, highlights the ongoing innovation in this field. mdpi.commdpi.com Furthermore, its stability and solubility make it a reliable tool for studying protein-protein interactions and dynamics, which is crucial for understanding complex biological systems. chemimpex.com As researchers continue to unravel the intricate roles of enzymes like serine proteases in disease, the demand for specific and efficient inhibitors like those derived from 4-nitrobenzamidine is likely to grow, solidifying its importance in academic and pharmaceutical research.

Table 2: Key Research Applications of this compound

| Research Area | Application |

|---|---|

| Biochemical Research | Used as a potent inhibitor in studies of proteases to understand enzyme mechanisms. chemimpex.com |

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com |

| Synthetic Chemistry | Employed as a building block for creating bioactive molecules and heterocyclic compounds. chemimpex.comgoogle.com |

| Medicinal Chemistry | Investigated for the design of novel inhibitors for therapeutic targets in cancer and infectious diseases. chemimpex.commdpi.com |

| Antimicrobial Research | Studied for its potential antimicrobial properties against resistant bacteria. chemimpex.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-nitrobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2.ClH/c8-7(9)5-1-3-6(4-2-5)10(11)12;/h1-4H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXJAUKCHHAJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935643 | |

| Record name | 4-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15723-90-7, 42249-49-0 | |

| Record name | Benzenecarboximidamide, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15723-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine, p-nitro-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidamide, 4-nitro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042249490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Nitrobenzamidine Hydrochloride

Synthetic Routes to 4-Nitrobenzamidine (B1620405) Hydrochloride

4-Nitrobenzamidine hydrochloride is a valuable reagent in organic synthesis, and its preparation has been approached through various methods. The most common and well-established route involves the Pinner reaction, starting from 4-nitrobenzonitrile (B1214597).

Preparation from 4-Nitrobenzonitrile via Imidate Formation and Ammonolysis

The classical and widely utilized method for synthesizing this compound is the Pinner reaction. nih.govorganic-chemistry.orgwikipedia.org This two-step process begins with the reaction of 4-nitrobenzonitrile with an alcohol, typically methanol (B129727) or ethanol, in the presence of anhydrous hydrogen chloride gas. nih.govyoutube.com This reaction forms the corresponding imidate hydrochloride, also known as a Pinner salt. organic-chemistry.orgwikipedia.org

The mechanism involves the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. nih.gov The resulting intermediate undergoes proton transfer to yield the imidate hydrochloride. nih.gov

In the second step, the isolated imidate hydrochloride is subjected to ammonolysis. wikipedia.orgyoutube.com Treatment with ammonia (B1221849), often in an alcoholic solution, leads to the displacement of the alkoxy group to form this compound. wikipedia.orgyoutube.com

A specific example involves dissolving 4-nitrobenzonitrile in a mixture of anhydrous methanol and a suitable solvent. google.com The solution is then saturated with dry hydrogen chloride gas at a low temperature. After the reaction is complete, the resulting methyl 4-nitrobenzimidate hydrochloride is isolated. This intermediate is then treated with a solution of ammonia in methanol to yield this compound. google.com

| Step | Reactants | Reagents | Intermediate/Product | Key Transformation |

| 1. Imidate Formation | 4-Nitrobenzonitrile, Alcohol (e.g., Methanol) | Anhydrous Hydrogen Chloride | 4-Nitrobenzimidate hydrochloride (Pinner Salt) | Nitrile to Imidate |

| 2. Ammonolysis | 4-Nitrobenzimidate hydrochloride | Ammonia | This compound | Imidate to Amidine |

Other Reported Synthetic Approaches

While the Pinner reaction is the most common, other methods for the synthesis of amidines, which could potentially be adapted for this compound, have been reported. These include:

Direct addition of amines to nitriles: This is a straightforward and atom-economical approach. mdpi.com However, it often requires activation of the nitrile with electron-withdrawing groups or the use of catalysts. mdpi.comcore.ac.uk The nitro group in 4-nitrobenzonitrile itself is an electron-withdrawing group, which could facilitate this reaction. core.ac.uk

Use of activating agents: Reagents like phosphorus pentachloride have been used to convert p-nitrobenzoic acid into p-nitrobenzonitrile, which is a precursor for the Pinner reaction. orgsyn.org A Chinese patent describes a method where p-nitrobenzonitrile is first reacted with an amidinating reagent like sulfur oxychloride, phosphorus trichloride, or phosphorus pentachloride to form an intermediate, which is then reacted with an ammonium (B1175870) salt. google.com

From p-nitrobenzaldehyde: A method starting from p-nitrobenzaldehyde involves its conversion to p-nitrophenyl nitrile, which then reacts with sodium methylate and subsequently ammonium acetate (B1210297) to yield p-nitrobenzamidine. google.com

Sandmeyer Reaction: 4-Nitrobenzonitrile can be prepared from p-nitroaniline via the Sandmeyer reaction, providing another route to the starting material for amidine synthesis. orgsyn.org

Utilization of this compound as a Reagent in Organic Synthesis

This compound serves as a key building block in the synthesis of various heterocyclic compounds and in the formation of carbon-nitrogen bonds.

Cyclocondensation Reactions for Heterocyclic Ring Systems (e.g., Pyrimidines)

Amidines, including 4-nitrobenzamidine, are crucial reagents in the synthesis of nitrogen-containing heterocycles like pyrimidines, imidazoles, and triazoles. mdpi.com The pyrimidine (B1678525) ring, in particular, is a core structure in many biologically active molecules. davuniversity.orgwikipedia.org

The synthesis of pyrimidines often involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org this compound can participate in such cyclocondensation reactions to introduce a 4-nitrophenyl group at the 2-position of the pyrimidine ring. These reactions are typically carried out in the presence of a base to liberate the free amidine from its hydrochloride salt.

For instance, the reaction of 4-nitrobenzamidine with a β-enaminodiketone can lead to the formation of substituted pyrimidinone derivatives. researchgate.net The regiochemistry of these cyclocondensation reactions can often be explained by computational methods like DFT calculations. researchgate.net

| Heterocycle | General Precursors | Role of Amidine |

| Pyrimidines | 1,3-Dicarbonyl compounds, β-Enaminoketones | Provides the N-C-N fragment |

| Imidazoles | α-Diketones, α-Haloketones | Source of one nitrogen and one carbon atom |

| Triazoles | Varies depending on the isomer | Can be a precursor in multi-step syntheses |

| Quinoxalinones | Reactions with specific glyoxalate derivatives | Reactant with diamines |

Role as an Amidine Reagent in C-N Bond Forming Reactions

The amidine functional group is a key component in various C-N bond-forming reactions. tcichemicals.comresearchgate.net this compound, after conversion to the free base, can act as a nucleophile in reactions with electrophilic carbon centers.

One significant application is in the synthesis of substituted guanidines. The reaction of an amidine with a carbodiimide (B86325) or a similar reagent can lead to the formation of a guanidine (B92328) moiety. Additionally, amidines can be N-arylated using palladium-catalyzed cross-coupling reactions, a process known as the Buchwald-Hartwig amination. organic-chemistry.org This allows for the introduction of aryl groups onto the nitrogen atoms of the amidine.

Synthesis of Related Nitroaryl Amidine Derivatives and Precursors

The synthetic methodologies used for this compound can be extended to prepare a variety of other nitroaryl amidine derivatives. By starting with different substituted nitrobenzonitriles, a range of amidines with varying substitution patterns on the aromatic ring can be accessed. For example, the synthesis of 5-chloro-2-methyl-4-nitrobenzonitrile (B1589481) has been reported starting from 5-chloro-2-methyl-4-nitroaniline (B81961) via a Sandmeyer-type reaction. This nitrobenzonitrile could then be converted to the corresponding amidine.

Furthermore, the synthesis of precursors for these amidines, primarily substituted nitrobenzonitriles, is a well-established area of organic chemistry. chemicalbook.comnih.gov These precursors can be prepared through various methods, including the nitration of benzonitriles or the dehydration of nitrobenzamides. orgsyn.org For example, p-nitrobenzonitrile can be synthesized by the dehydration of p-nitrobenzamide using phosphorus pentoxide or by the reaction of p-nitrobenzoic acid with p-toluenesulfonamide (B41071) and phosphorus pentachloride. orgsyn.org

The versatility in the synthesis of both the nitroaryl nitrile precursors and the subsequent amidine formation allows for the creation of a diverse library of nitroaryl amidine derivatives for various applications in medicinal chemistry and materials science.

Preparation of N'-Hydroxy-4-nitrobenzamidine as an Intermediate for 1,2,4-Oxadiazoles

N'-Hydroxy-4-nitrobenzamidine, also known as 4-nitrobenzamidoxime, is a crucial intermediate in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The general and widely adopted route to obtaining 1,2,4-oxadiazoles involves a multi-step process that begins with the conversion of a nitrile to an amidoxime (B1450833). nih.gov In the context of this compound, the starting material is effectively a stabilized form of the amidine, which can be generated from 4-nitrobenzonitrile.

The synthesis of N'-hydroxy-4-nitrobenzamidine is typically achieved through the reaction of 4-nitrobenzonitrile with hydroxylamine (B1172632) under basic conditions. nih.gov A variety of bases and reaction conditions have been explored to facilitate this conversion, with the goal of optimizing yield and minimizing reaction times. nih.gov

Once formed, the N'-hydroxy-4-nitrobenzamidine serves as the cornerstone for building the 1,2,4-oxadiazole (B8745197) ring. The typical subsequent steps involve the O-acylation of the amidoxime with a carboxylic acid or its derivative (like an acyl chloride), followed by a cyclodehydration reaction to form the stable 1,2,4-oxadiazole ring. nih.govmdpi.com The choice of the acylating agent determines the substituent at the 5-position of the resulting oxadiazole, while the 4-nitrophenyl group from the initial amidoxime resides at the 3-position.

The synthesis can be performed in a stepwise manner, isolating the O-acylamidoxime intermediate, or as a one-pot procedure. mdpi.com One-pot syntheses are often preferred for their efficiency, combining the amidoxime, the carboxylic acid derivative, and a cyclizing/dehydrating agent in a single reaction vessel. organic-chemistry.org

Table 1: Illustrative Conditions for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes

| Step | Reagents & Conditions | Purpose | Reference |

| Amidoxime Formation | Nitrile, Hydroxylamine, Base (e.g., Na₂CO₃, Et₃N) | Conversion of the nitrile group to an N'-hydroxyamidine (amidoxime). | nih.gov |

| O-Acylation | Amidoxime, Carboxylic Acid/Acyl Chloride, Coupling Agent (e.g., HATU, EDCI) or Base (e.g., Pyridine) | Formation of the O-acylamidoxime intermediate. | nih.govresearchgate.net |

| Cyclodehydration | O-Acylamidoxime, Heat or Base (e.g., TBAF) or Acid (e.g., PTSA) | Intramolecular cyclization and elimination of water to form the 1,2,4-oxadiazole ring. | mdpi.comorganic-chemistry.org |

| One-Pot Synthesis | Nitrile, Hydroxylamine, Aldehyde, Base | Direct formation of 3,5-disubstituted 1,2,4-oxadiazoles without isolating intermediates. |

This table provides a general overview; specific conditions can vary significantly based on the substrates.

Derivatization to Other Functionalized Amidine Structures

Beyond its use as a precursor to oxadiazoles, the amidine group of this compound can be derivatized to create a variety of other functionalized structures. These transformations typically involve reactions at the nitrogen atoms of the amidine moiety. N-substituted amidines are of significant interest in medicinal chemistry and materials science.

Common derivatization strategies include:

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups onto the amidine nitrogen atoms.

N-Arylation/N-Alkylation: Transition metal-catalyzed cross-coupling reactions or classical nucleophilic substitution can be employed to attach aryl or alkyl substituents.

Reaction with Isocyanates or Isothiocyanates: These reactions lead to the formation of corresponding urea (B33335) or thiourea-type derivatives.

Guanidylation: The amidine can be converted into a guanidine moiety through reaction with suitable guanidylating agents.

The presence of the 4-nitro group influences the reactivity of the amidine, making the nitrogen atoms less basic compared to non-nitrated benzamidines. However, these derivatizations allow for the systematic modification of the molecule's properties, such as its hydrogen bonding capabilities, steric profile, and potential biological activity. For instance, the synthesis of N-[4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl]-4-(quinazolin-4-ylamino)benzamide showcases how a benzamide (B126) core, related to the amidine structure, can be elaborately functionalized. nih.gov

Mechanistic Studies of Synthetic Transformations Involving this compound

The key transformations involving this compound and its derivatives have well-studied reaction mechanisms.

Formation of N'-Hydroxy-4-nitrobenzamidine: The mechanism begins with the nucleophilic attack of hydroxylamine on the electrophilic carbon atom of the nitrile group (in the case of starting from 4-nitrobenzonitrile). This process is often base-catalyzed, where the base deprotonates hydroxylamine to increase its nucleophilicity. The resulting intermediate undergoes proton transfer to yield the final N'-hydroxy-4-nitrobenzamidine (amidoxime).

Formation of 1,2,4-Oxadiazoles: The generally accepted mechanism for the formation of a 1,2,4-oxadiazole from an amidoxime proceeds through several key steps: mdpi.com

O-Acylation: The hydroxyl group of the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or an activated carboxylic acid). This forms an O-acylamidoxime intermediate.

Cyclization: An intramolecular nucleophilic attack occurs, where one of the amidine nitrogen atoms attacks the carbonyl carbon of the newly introduced O-acyl group.

Dehydration: The resulting tetrahedral intermediate then collapses, eliminating a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring.

The reaction can be catalyzed by acids or bases, which facilitate the cyclization and dehydration steps. mdpi.com For example, a base can deprotonate the amidine nitrogen, increasing its nucleophilicity for the intramolecular attack.

Advancements in Sustainable and Green Chemical Synthesis of Nitroaryl Amidines

In recent years, significant effort has been directed toward developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including nitroaryl amidines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key advancements relevant to the synthesis of nitroaryl amidines include:

Use of Greener Solvents: Research has focused on replacing traditional volatile organic solvents (VOCs) with more benign alternatives. For example, Cyrene, a bio-based solvent, has been shown to be a viable green alternative to solvents like THF in the synthesis of related nitroaryl thioureas. mdpi.com

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), represent a significant advancement in green synthesis. This technique can lead to higher efficiency and reduced waste. The successful synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide via ball milling highlights the potential of this method for related compounds. mdpi.com

Catalysis: The development of efficient catalytic systems is a cornerstone of green chemistry. This includes using non-toxic and abundant metals, such as copper or iron, to catalyze reactions that form C-N bonds, which are central to amidine synthesis. organic-chemistry.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, are a prime example of this principle and have been successfully applied to the synthesis of 1,2,4-oxadiazoles. organic-chemistry.org

These advancements are crucial for the large-scale and environmentally responsible production of this compound and its derivatives for research and potential industrial applications.

Pharmacological and Biological Investigations of 4 Nitrobenzamidine Hydrochloride and Its Molecular Derivatives

Enzyme Inhibition Studies

The core structure of 4-Nitrobenzamidine (B1620405) hydrochloride lends itself to interactions with various enzymes, a characteristic that has been extensively explored through the study of its derivatives.

Serine Protease Inhibition, including Trypsin-like Enzymes

Benzamidine (B55565) and its analogs are well-established as reversible, competitive inhibitors of trypsin and other serine proteases that demonstrate a preference for arginine or lysine at the P1 position. ebi.ac.uk The positively charged amidino group of these inhibitors interacts with a carboxylate group located at the bottom of the S1 subsite of the enzyme, while hydrophobic interactions also contribute to the binding. ebi.ac.uk This mechanism of action makes them valuable tools in research related to blood coagulation, fibrinolysis, and kinin generation. lookchem.com

Table 1: Inhibition of Trypsin-like Serine Proteases by Amidine Derivatives This table is representative of the general class of compounds and specific data for 4-Nitrobenzamidine hydrochloride was not available in the search results.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Benzamidine | Trypsin, Plasmin, Thrombin | 10 - 40 µM | ebi.ac.uk |

| 4-Aminobenzamidine | Trypsin | Generally more potent than benzamidine | ebi.ac.uk |

| Various Aromatic Amidines | Trypsin | Micromolar range (15 - 40 µM) | acs.org |

Matrix Metalloprotease (MMP) Modulatory Activity of N'-Hydroxy-4-nitrobenzamidine

While direct studies on the MMP modulatory activity of N'-Hydroxy-4-nitrobenzamidine are not specified in the provided search results, the broader class of hydroxamic acid derivatives are well-known for their ability to inhibit matrix metalloproteinases. nih.gov These enzymes are zinc-dependent proteases involved in the degradation of the extracellular matrix. The hydroxamic acid moiety is a key pharmacophore that chelates the active site zinc ion, leading to enzyme inhibition.

Research on related structures, such as N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates, has demonstrated inhibitory activity against various MMPs, including MMP-1, -2, -8, and -9. nih.gov The substitution pattern on the phenyl ring significantly influences the inhibitory potency against different MMPs. nih.gov This suggests that derivatives of 4-nitrobenzamidine incorporating a hydroxamic acid function, like N'-Hydroxy-4-nitrobenzamidine, would be promising candidates for MMP inhibition, although specific experimental data for this compound is lacking in the available literature.

Inhibition of Other Biologically Relevant Enzymes by Amidine Analogs

The therapeutic potential of amidine analogs extends beyond serine proteases and MMPs. Various derivatives have been investigated for their inhibitory effects on a range of other biologically significant enzymes. For instance, certain amidine-containing compounds have been explored as inhibitors of monoamine oxidase and cholinesterase, enzymes relevant to neurodegenerative diseases. nih.gov The ability of the amidine group to engage in specific electrostatic and hydrogen bonding interactions makes it a versatile functional group for designing enzyme inhibitors. The specific enzymes targeted can be modulated by altering the scaffold to which the amidine group is attached.

Antimicrobial and Antiparasitic Efficacy Assessments

Derivatives of this compound have been synthesized and evaluated for their potential to combat various pathogens, including bacteria, fungi, and parasites.

In Vitro and In Vivo Evaluation of Derived 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is a prominent heterocyclic scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and antiparasitic effects. scielo.brnih.govresearchgate.net A number of studies have reported the synthesis of 1,2,4-oxadiazoles and their evaluation against various microorganisms. nih.gov Some of these compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the context of antiparasitic applications, 1,2,4-oxadiazole derivatives have been investigated for their efficacy against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Computational studies have suggested that these compounds can interact with key parasitic enzymes like cruzain and trypanothione reductase. nih.gov The antiparasitic activity of 1,2,4-oxadiazoles has been recognized for several decades, with early reports detailing their anthelmintic properties in rodent models. scielo.br

Table 2: Antimicrobial and Antiparasitic Activity of Selected 1,2,4-Oxadiazole Derivatives This table presents a summary of findings for the general class of 1,2,4-oxadiazoles as specific data for derivatives from this compound was not consistently available.

| Compound Class | Activity | Target Organism/Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazoles | Antimicrobial | Gram-positive and Gram-negative bacteria | Significant in vitro activity observed for some derivatives. | nih.gov |

| 1,2,4-Oxadiazole derivative | Antiparasitic | Trypanosoma cruzi | Showed a time-dependent concentration effect against different parasite forms. | nih.gov |

| 3-p-chlorophenyl-1,2,4-oxadiazole | Anthelmintic | Nematospiroides dubius | Reduced worm count by 94% (oral) and 100% (subcutaneous) in rodent models. | scielo.br |

Potential for Antifungal and Antiprotozoal Applications

The exploration of 4-nitrobenzamide and benzamidine derivatives has revealed promising antifungal and antiprotozoal activities. ijpbs.comnih.gov For example, Schiff base derivatives of 4-nitrobenzamide have been synthesized and shown to inhibit the growth of various microorganisms. ijpbs.com Similarly, benzamidine derivatives incorporating 1,2,3-triazole moieties have exhibited significant in vivo antifungal efficacy against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. mdpi.comnih.gov

In the realm of antiprotozoal research, nitro- and halogeno-substituted benzimidazole (B57391) derivatives, which share structural similarities with nitrobenzamidine derivatives, have demonstrated notable activity. nih.gov Specifically, certain thioalkyl derivatives showed activity comparable to metronidazole against various bacteria and distinct antiprotozoal effects. nih.gov The presence of a nitro group is often a key feature in compounds with antiprotozoal activity, as it can be bioreduced within the parasite to generate cytotoxic radicals.

Table 3: Antifungal and Antiprotozoal Activities of Benzamidine and Related Derivatives

| Compound Class/Derivative | Activity | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Schiff bases of 4-nitrobenzamide | Antimicrobial | Various microorganisms | Compounds 3a and 3a1 were found to be highly potent. | ijpbs.com |

| Benzamidine derivatives with 1,2,3-triazole | Antifungal | C. lagenarium, B. cinerea | Compound 16d showed 90% efficacy in vivo against C. lagenarium, superior to carbendazim (85%). | mdpi.comnih.gov |

| 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole | Antiprotozoal | Protozoa | Showed the most distinct antiprotozoal activity among the tested compounds. | nih.gov |

Structure-Activity Relationships Governing Antimicrobial Action

The antimicrobial efficacy of derivatives of 4-nitrobenzamidine is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies reveal that specific functional groups and their positions on the molecule are critical determinants of antibacterial and antifungal potency.

Key structural features that influence the antimicrobial profile include the hydrophobicity of the molecule and the presence of cationic charges, which often facilitate interaction with and disruption of microbial cell membranes. mdpi.com For instance, in a series of synthesized 4-nitrobenzamide derivatives, compounds 3a and 3a1 were identified as the most potent antimicrobial agents against a panel of bacteria and fungi. researchgate.netijpbs.com The enhanced activity of these specific analogs underscores the importance of the particular substitutions made, although the exact structural details of '3a' and '3a1' are proprietary to the study. ijpbs.com Generally, modifications to the benzamide (B126) or benzamidine scaffold, such as the introduction of different aryl aldehydes to form Schiff bases, can significantly alter the biological activity. ijpbs.com

Antineoplastic and Cytotoxic Research

Derivatives of 4-nitrobenzamidine, particularly those incorporating heterocyclic rings like 1,2,4-oxadiazole, have been a focus of significant research for their potential as anticancer agents. These investigations explore their ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms.

A substantial body of research has demonstrated the cytotoxic potential of 1,2,4-oxadiazole derivatives against various human cancer cell lines. nih.gov These compounds have shown promising antiproliferative effects, often with IC50 values in the micromolar to submicromolar range. nih.gov For example, certain synthetic 1,2,4-oxadiazole derivatives have been evaluated for their activity against melanoma (B16-F10), colon rectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, demonstrating significant inhibition of cell proliferation. nih.govnih.gov

In one study, a 1,2,4-oxadiazole derivative, referred to as derivative 2, exhibited an IC50 value of 50.9 µM on B16-F10 melanoma cells. nih.gov Furthermore, this compound was found to be 2.6 times more selective for the tumor cell line compared to non-cancerous bone marrow-derived macrophages. nih.govnih.gov Analogs where the central ring of natural alkaloids was replaced by a 1,2,4-oxadiazole moiety have also shown potent activity. nih.gov The cytotoxic effects are dose-dependent, leading to a reduction in cancer cell viability. nih.gov These findings highlight the 1,2,4-oxadiazole scaffold as a promising framework for the development of novel antineoplastic agents. nih.govmdpi.com

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine (Derivative 2) | B16-F10 | Melanoma | 50.9 µM | nih.gov |

| 1,2,4-Oxadiazole Nortopsentin Analogs | HCT-116 | Colon Rectal Carcinoma | Micromolar to submicromolar range | nih.gov |

| 1,2,4-Oxadiazole Nortopsentin Analogs | MCF-7 | Breast Cancer | Micromolar to submicromolar range | nih.gov |

| Benzimidazole-linked 1,2,4-Oxadiazoles | A549 | Lung Cancer | 0.12–2.78 µM | nih.gov |

| Benzimidazole-linked 1,2,4-Oxadiazoles | A375 | Melanoma | 0.12–2.78 µM | nih.gov |

The antitumor effects of 4-nitrobenzamidine derivatives are executed through various cellular and molecular pathways, ultimately leading to cancer cell death. For 1,2,4-oxadiazole derivatives, the induced cell death mechanism has been identified as apoptotic and necrotic pathways. nih.govnih.govnih.gov

One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. mdpi.com Flow cytometric analysis of MCF-7 breast cancer cells treated with active nortopsentin-based 1,2,4-oxadiazole derivatives revealed cell cycle arrest in the G0/G1 phase. nih.gov This disruption of the normal cell cycle progression prevents cell division and can trigger apoptosis. nih.gov The apoptotic process is further confirmed by observations of phosphatidylserine exposure on the outer cell membrane. nih.gov

In other cases, such as with the 1,2,4-oxadiazole derivative 2 acting on B16-F10 melanoma cells, cell death is induced primarily via necrosis. nih.govnih.gov Beyond direct cytotoxicity, some derivatives exhibit immunomodulatory effects. nih.gov For instance, they can induce the polarization of macrophages to the M1 phenotype, which is an anti-tumoral state. nih.gov This polarization leads to the production of inflammatory cytokines like TNF-α and IL-12, which contribute to the anti-cancer immune response. nih.gov Other general mechanisms for antitumor drugs include DNA intercalation, inhibition of critical enzymes like topoisomerases, and the generation of reactive oxygen species that cause cellular damage.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The nitro (NO₂) group is a critical pharmacophore in many biologically active compounds and plays a significant role in the activity of 4-nitrobenzamidine derivatives. mdpi.comnih.gov Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring. nih.govencyclopedia.pub This electronic effect can deactivate certain positions on the ring and change the molecule's polarity, which may enhance its ability to interact with nucleophilic sites within biological targets like proteins and enzymes. nih.govencyclopedia.pub

The presence of the nitro group is often associated with a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects. mdpi.comnih.govencyclopedia.pub The bioactivity of nitro-containing compounds is frequently linked to their metabolic reduction within cells. This process can lead to the formation of reactive intermediates, such as free radicals and reactive oxygen or nitrogen species. svedbergopen.com These reactive intermediates can induce cytotoxicity, which is a key factor in the compound's therapeutic action against pathogens or cancer cells. svedbergopen.comresearchgate.net Therefore, the nitro group can be considered both a pharmacophore, essential for the desired biological effect, and a potential toxicophore, contributing to cellular toxicity. mdpi.comresearchgate.net The number and position of nitro groups on an aromatic compound can govern its toxicity and reactivity, with these factors being key descriptors in quantitative structure-activity relationship (QSAR) models. nih.govnih.gov

The amidine group is another crucial functional group that significantly influences the pharmacological profile of these compounds. Amidines are prevalent pharmacophores in medicinal chemistry, known for their ability to engage in biological interactions. rsc.org Modifications to this moiety can profoundly affect a compound's antimicrobial and antiparasitic activities.

For example, creating symmetrical diamidine compounds, where two amidine groups are linked by a central core, has been a successful strategy. nih.gov The nature of the terminal amidine—whether it is acyclic, cyclic, or N-substituted—can impact the compound's potency and spectrum of activity. nih.gov The amidine group can form critical hydrogen bonds with target enzymes, such as trypsin, enhancing the stability of the inhibitor-enzyme complex. nih.gov Modifying bis-arylamidine compounds with terminal pyridine rings has been shown to yield significant inhibitory effects against parasites like T. cruzi. nih.gov The flexibility to modify this part of the molecule allows for the fine-tuning of properties such as oral bioavailability and toxicity, making it a key target for structural optimization in drug design. rsc.orgnih.gov

Analytical and Materials Science Applications

Utilization as a Reference Standard in Analytical Methodologies

4-Nitrobenzamidine (B1620405) hydrochloride serves as a crucial reference standard in various analytical methodologies, a role essential for ensuring the accuracy, precision, and validity of scientific measurements. A reference standard is a highly purified and well-characterized compound used as a measurement base in qualitative and quantitative analyses. The quality and purity of these standards are paramount for achieving scientifically valid results in areas like pharmaceutical quality control and research.

The suitability of 4-Nitrobenzamidine hydrochloride as a reference material stems from its high purity, often available at ≥98%, which can be accurately determined using techniques like High-Performance Liquid Chromatography (HPLC). For a compound to be designated as a reference standard, it must undergo rigorous characterization to verify its identity and determine its purity. This process involves a battery of chemical and physical tests to identify and quantify any impurities, including organic and inorganic substances, residual solvents, and water content.

The establishment of a reference substance involves comparing its properties to a primary standard, such as those from the United States Pharmacopeia (USP), to ensure traceability. Its stability and well-defined chemical properties make this compound a reliable calibrator and control in complex analytical procedures.

Table 1: Typical Analytical Methods for Characterization of Chemical Reference Standards

| Analytical Aspect | Common Method(s) | Purpose |

|---|---|---|

| Identity Verification | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | To confirm the molecular structure and ensure it is the correct substance. |

| Purity Assay & Impurity Profiling | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | To quantify the main compound and detect/quantify any organic impurities. |

| Residual Solvents | Gas Chromatography with Flame Ionization Detector (GC-FID) | To measure the amount of any solvents remaining from the synthesis process. |

| Water Content | Karl Fischer Titration | To determine the amount of water present in the material. |

| Inorganic Impurities | Residue on Ignition / Sulfated Ash | To measure the content of noncombustible impurities. |

Role in the Development of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule, known as the template. mdpi.com This "molecular memory" allows MIPs to selectively recognize and bind to the target molecule, making them valuable in applications like chemical sensing, drug delivery, and separation sciences. mdpi.comnih.gov

The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind specific recognition cavities. The choice of template is critical, as its chemical structure dictates the ultimate selectivity of the polymer.

While direct studies detailing the use of this compound as a template are not prevalent, its distinct structural features make it a highly suitable candidate for molecular imprinting. The presence of the nitro group (a hydrogen bond acceptor) and the amidinium cation (a strong hydrogen bond donor) allows for strong, specific non-covalent interactions (e.g., hydrogen bonding, ion-pair interactions) with appropriate functional monomers. These interactions are crucial for forming a stable pre-polymerization complex, which is essential for creating high-affinity binding sites. For instance, functional monomers with acidic groups (like methacrylic acid) or basic groups could be selected to form specific interactions with the amidine and nitro functionalities of the template, respectively.

Table 2: Components in a Typical Molecularly Imprinted Polymer System

| Component | Role | Example(s) |

|---|---|---|

| Template Molecule | The molecule to be recognized; creates the binding site "mold". | This compound, Propranolol, 4-Hydroxycoumarin nih.govfrontiersin.org |

| Functional Monomer(s) | Interacts with the template to form a pre-polymerization complex. | Methacrylic Acid (MAA), 4-Vinylbenzoic acid (4-VBA) mdpi.com |

| Cross-linker | Forms the rigid polymer matrix around the template-monomer complex. | Ethylene Glycol Dimethacrylate (EGDMA), Trimethylolpropane Trimethacrylate (TRIM) nih.govfrontiersin.org |

| Initiator | Starts the polymerization reaction. | 4,4′-Azobis(4-cyanovaleric) acid (ACVA) nih.gov |

| Porogen (Solvent) | Solubilizes all components and controls the morphology of the final polymer. | Acetonitrile, Dichloromethane |

Applications in the Synthesis of Specialty Chemicals and Hybrid Materials

This compound is a valuable building block in organic synthesis, serving as a key intermediate for the production of various specialty chemicals and as a component in the creation of advanced hybrid materials. Its chemical structure, featuring a reactive amidine group and a nitro-functionalized aromatic ring, allows for diverse chemical modifications.

In the synthesis of specialty chemicals, the compound acts as a precursor to more complex molecules with specific biological activities. For example, it is a known starting material for the preparation of Diminazene, an antitrypanosomal agent. The amidine group is crucial for the biological activity of many protease inhibitors and other pharmacologically active compounds.

Furthermore, this compound and its derivatives, such as 4-nitrobenzoyl chloride, are instrumental in synthesizing bio-functional hybrid molecules. mdpi.com Hybrid materials are composites that integrate organic and inorganic components at a molecular or nanoscale level, creating materials with enhanced or novel properties. The nitro group can be chemically reduced to an amine group, which can then be used to covalently bond the molecule to other organic structures or to the surface of inorganic materials (like silica (B1680970) or metal nanoparticles), thereby forming a hybrid material. This approach facilitates the development of materials with tailored functionalities for applications in medicinal chemistry and material science. mdpi.com

Table 3: Examples of Synthetic Applications

| Product Type | Synthetic Role of 4-Nitrobenzamidine HCl or Derivative | Example Product/Intermediate |

|---|---|---|

| Specialty Chemical | Precursor/Intermediate | Diminazene |

| Bio-functional Hybrid Molecule | Building block for amide synthesis | N-(2,2-Diphenylethyl)-4-nitrobenzamide mdpi.com |

| Hybrid Material Component | Functional molecule for surface modification (after reduction of nitro group) | Amine-functionalized inorganic nanoparticles |

Broader Perspectives and Future Research Directions

Translational Research Opportunities for Therapeutic Development

4-Nitrobenzamidine (B1620405) hydrochloride and its derivatives present considerable opportunities for translational research, primarily due to their activity as protease inhibitors. Proteases, particularly serine proteases, are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention. google.comflinders.edu.au

The benzamidine (B55565) scaffold is a well-established pharmacophore for serine protease inhibition. rasayanjournal.co.in Consequently, 4-Nitrobenzamidine hydrochloride serves as a valuable starting point for the development of more potent and selective inhibitors. Research in this area is focused on modifying the core structure to enhance binding affinity and specificity for target proteases involved in diseases such as cancer and viral infections. rasayanjournal.co.innih.govyoutube.com For instance, derivatives of benzamidine have been shown to inhibit the growth of human colon carcinoma cells by suppressing the expression of key oncogenes. rasayanjournal.co.in

The development of novel 4-substituted-3-nitrobenzamide derivatives has demonstrated potent anti-tumor activity against various cancer cell lines. biorxiv.org This highlights the potential of the nitrobenzamidine core in designing new anti-cancer agents. Furthermore, the synthesis of N-substituted benzamide (B126) derivatives has also yielded compounds with significant anti-proliferative activity. researchgate.net These findings underscore the therapeutic potential of this compound as a scaffold for drug discovery.

Table 1: Examples of Therapeutically Relevant Benzamidine Derivatives

| Derivative Type | Therapeutic Area | Research Findings |

| Tetra-benzamidine derivative (TAPP-Br) | Cancer | Inhibited cell growth of human colon carcinoma cell lines. rasayanjournal.co.in |

| 4-substituted-3-nitrobenzamide derivatives | Cancer | Exhibited potent anti-tumor activity against HCT-116, MDA-MB435, and HL-60 cell lines. biorxiv.org |

| N-substituted benzamide derivatives | Cancer | Displayed inhibitory activity against MCF-7, MDA-MB-231, K562, and A549 cell lines. researchgate.net |

| 2-substituted benzimidazole (B57391) derivatives | Cancer | Showed antitumor activity against various human cancer cell lines. wikipedia.org |

| 5-substituted piperazinyl-4-nitroimidazole derivatives | HIV | Synthesized as potential non-nucleoside reverse transcriptase inhibitors. google.com |

Advancements in Synthetic Methodologies for Enhanced Efficiency

The synthesis of this compound and its derivatives is an active area of research, with a focus on improving efficiency and reducing environmental impact. Traditional methods for synthesizing benzamidine derivatives often involve harsh reaction conditions and the use of hazardous reagents. nih.gov

Recent advancements have focused on developing more efficient and greener synthetic routes. One notable example is a patented method for synthesizing benzamidine derivatives, including a 4-nitro substituted version, using an ionic liquid-supported nano-metal catalyst. nih.gov This method is reported to be highly efficient and allows for the recovery and reuse of the catalyst. The process involves the formation of a benzamidoxime (B57231) from a benzonitrile (B105546) raw material, followed by hydrogenation. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.innih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the efficient synthesis of this compound and its derivatives. rasayanjournal.co.innih.govresearchgate.netresearchgate.netnih.gov Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, also offer a promising avenue for the efficient production of functionalized γ-lactam derivatives from simple precursors, a strategy that could be explored for benzamidine-related structures. chemrxiv.org

Table 2: Comparison of Synthetic Methods for Benzamidine and Related Compounds

| Method | Key Features | Potential Advantages |

| Pinner Reaction | Traditional method involving alcoholysis and ammonolysis of nitriles. | Established and well-understood. |

| Ionic Liquid-Supported Nano-metal Catalysis | Uses a recoverable catalyst in a green solvent. | High activity, catalyst recyclability, environmentally friendly. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields, energy efficient. rasayanjournal.co.innih.govresearchgate.net |

| Multicomponent Reactions | Combines multiple starting materials in a single step. | High atom economy, operational simplicity, rapid access to molecular diversity. chemrxiv.org |

Integration with High-Throughput Screening and Omics Technologies

The development of high-throughput screening (HTS) assays is crucial for the rapid identification of new drug candidates. For protease inhibitors, various HTS methods have been developed, including fluorescence-based assays. nih.govnih.govnih.gov These assays can be adapted to screen large libraries of compounds for their ability to inhibit specific proteases, with this compound potentially serving as a reference compound or a starting point for library design.

The integration of this compound with "omics" technologies, particularly proteomics and metabolomics, offers exciting possibilities for understanding its mechanism of action and identifying new therapeutic targets. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes chemical probes to assess the activity of entire enzyme families directly in native biological systems. wikipedia.orgnih.govnih.govnih.gov A derivative of this compound could be functionalized with a reporter tag and a reactive group to create an activity-based probe for serine proteases. Such a probe would enable the profiling of serine protease activity in healthy and diseased states, aiding in target identification and validation.

Metabolomic profiling, which involves the comprehensive analysis of metabolites in a biological sample, can provide insights into the cellular response to a drug. flinders.edu.aunih.govelifesciences.orgresearchgate.netepa.gov By treating cells with this compound and analyzing the resulting changes in the metabolome, researchers can identify metabolic pathways affected by the compound. This information can help to elucidate its mechanism of action and identify potential biomarkers of drug response.

Sustainable and Green Chemical Synthesis Paradigms

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce the environmental impact of drug manufacturing. researchgate.netchemrxiv.orgnih.gov These principles include the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reaction conditions.

For the synthesis of this compound, several green chemistry approaches can be envisioned. The use of biocatalysts, such as enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govnih.govyoutube.com For example, a biocatalytic process for the hydrogenation of the nitro group could be developed, potentially operating under mild conditions in aqueous media. nih.gov

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent due to its abundance, low cost, and lack of toxicity. nih.gov Exploring aqueous reaction conditions for the synthesis of this compound would be a significant step towards a more sustainable process. Additionally, the use of energy-efficient methods, such as microwave-assisted synthesis, can contribute to a greener process by reducing energy consumption. researchgate.netnih.gov The development of continuous flow processes also presents an opportunity for a safer, more efficient, and scalable synthesis of pharmaceutical intermediates like this compound.

Q & A

(Basic) What are the common synthetic routes for 4-nitrobenzamidine hydrochloride in academic research?

Answer:

The synthesis typically involves nitration, amidation, and reduction steps. One validated route starts with p-nitrobenzaldehyde, which reacts with hydroxylamine hydrochloride to form p-nitrobenzonitrile. Subsequent reaction with ammonium chloride under acidic conditions yields p-nitrobenzamidine, which is then reduced (e.g., catalytic hydrogenation) and treated with HCl to form the hydrochloride salt . Alternative methods may use p-nitrobenzyl bromide as a precursor for nucleophilic substitution reactions to introduce the amidine group .

Key considerations:

- Purity of intermediates (e.g., p-nitrobenzonitrile) impacts final yield.

- Use inert atmospheres during reduction steps to prevent side reactions.

(Basic) What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC : Employ a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm ensures sensitivity for nitro groups .

- NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm structural integrity, with characteristic peaks for the nitrobenzene ring (δ ~8.2 ppm for aromatic protons) and amidine protons (δ ~7.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 201.61 .

(Advanced) How can researchers optimize the synthesis of this compound using factorial design?

Answer:

A factorial design approach (e.g., 2³ design) can assess variables like temperature, reaction time, and catalyst concentration. For example:

- Factors :

- Temperature (25°C vs. 50°C).

- Ammonium chloride molar ratio (1:1 vs. 1:2).

- Reduction time (2 vs. 4 hours).

- Responses : Yield, purity, and reaction efficiency.

Statistical analysis (ANOVA) identifies significant factors. Previous studies on similar amidines found temperature and catalyst loading to be critical for nitro group reduction .

(Advanced) What strategies resolve low yield during the acylation step of 4-nitrobenzamidine synthesis?

Answer:

Low yields often stem from incomplete amidine formation or side reactions. Strategies include:

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the nitrile intermediate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted p-nitrobenzonitrile.

- Reaction Monitoring : TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures intermediate conversion before proceeding .

(Basic) What are the best practices for handling and storing this compound?

Answer:

- Storage : Keep at 4°C in airtight, light-resistant containers to prevent hydrolysis of the amidine group. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; SDS data for similar amidines indicate acute toxicity (H301/H330) .

(Advanced) How to validate an HPLC method for quantifying this compound in complex mixtures?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : Test 1–50 µg/mL (r² ≥0.999) .

- Precision : Intra-day/inter-day RSD <2% for retention time and peak area.

- Recovery : Spike known concentrations into matrices (e.g., cell lysates); recoveries should be 98–102% .

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).

(Advanced) What experimental approaches study the enzyme inhibitory activity of this compound?

Answer:

- Kinetic Assays : Measure IC₅₀ against trypsin-like proteases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Monitor fluorescence (λₑₓ 380 nm, λₑₘ 460 nm) over time .

- Dose-Response Curves : Test 0.1–100 µM concentrations. Data fitting (e.g., GraphPad Prism) determines inhibition constants (Kᵢ).

- Selectivity Screening : Compare inhibition across enzyme families (e.g., serine vs. cysteine proteases) to assess specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.